molecular formula C17H14O B14189343 3-(9H-Fluoren-2-YL)but-2-enal CAS No. 919301-83-0

3-(9H-Fluoren-2-YL)but-2-enal

Cat. No.: B14189343
CAS No.: 919301-83-0
M. Wt: 234.29 g/mol
InChI Key: NAMZTBPJXBMIJR-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-2-YL)but-2-enal is an organic compound that features a fluorene moiety attached to a butenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-2-YL)but-2-enal typically involves the reaction of fluorene derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired butenal compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-2-YL)but-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(9H-Fluoren-2-YL)but-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-2-YL)but-2-enal involves its interaction with specific molecular targets and pathways. In materials science, its electronic properties are exploited to enhance the performance of optoelectronic devices. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline
  • 2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)-6,7-difluoroquinoxaline
  • 2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)-5,6,7,8-tetrafluoroquinoxaline

Uniqueness

3-(9H-Fluoren-2-YL)but-2-enal is unique due to its specific structural configuration, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not perform as effectively .

Properties

CAS No.

919301-83-0

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

3-(9H-fluoren-2-yl)but-2-enal

InChI

InChI=1S/C17H14O/c1-12(8-9-18)13-6-7-17-15(10-13)11-14-4-2-3-5-16(14)17/h2-10H,11H2,1H3

InChI Key

NAMZTBPJXBMIJR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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